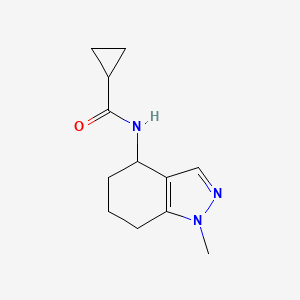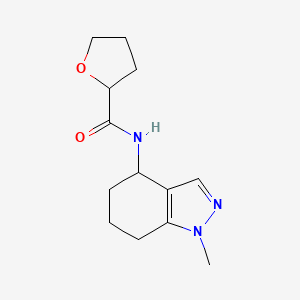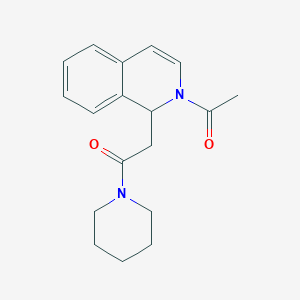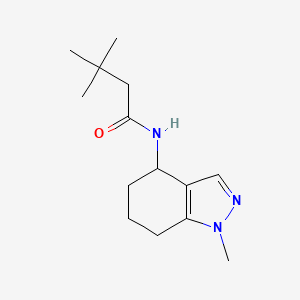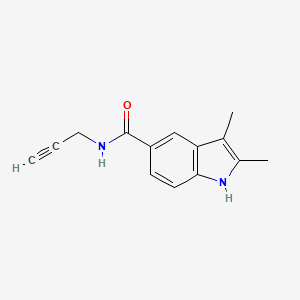
2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of indole-3-carboxamides. This compound has gained attention due to its potential use in the treatment of various diseases, including pain, inflammation, and anxiety.
Mecanismo De Acción
The exact mechanism of action of 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide is not fully understood. However, it is believed to work by activating the cannabinoid receptor type 2 (CB2 receptor), which is found primarily in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to reduce pain and inflammation, and to have anxiolytic effects.
Biochemical and Physiological Effects:
2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in pain and inflammation. 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has also been found to increase the levels of endocannabinoids, which are natural compounds that activate the CB2 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide in lab experiments is that it is a selective CB2 receptor agonist, which means that it activates only the CB2 receptor and not the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of cannabinoids. This allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. One limitation of using 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide is that it is a synthetic compound, which may limit its translational potential.
Direcciones Futuras
There are several future directions for the study of 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide. One direction is to investigate its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of pain, inflammation, and anxiety.
Métodos De Síntesis
The synthesis of 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide involves the reaction of 2,3-dimethylindole with propargyl bromide in the presence of a base, followed by the reaction with 2-cyanobenzamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has been extensively studied for its potential use in the treatment of pain, inflammation, and anxiety. It has been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, it has been found to reduce inflammation in models of acute and chronic inflammation. Furthermore, 2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
2,3-dimethyl-N-prop-2-ynyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-4-7-15-14(17)11-5-6-13-12(8-11)9(2)10(3)16-13/h1,5-6,8,16H,7H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJIYOGQCKAWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

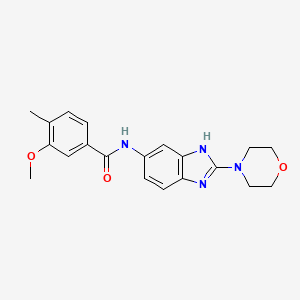

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)
![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)

![N-(2,5-dichlorophenyl)-1-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7495318.png)
![(2-Ethylmorpholin-4-yl)-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7495334.png)
![N-(8-tricyclo[5.2.1.02,6]decanyl)oxane-4-carboxamide](/img/structure/B7495339.png)
